3-Propylbenzoic acid 3-Propylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 857539-83-4
VCID: VC5104093
InChI: InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12)
SMILES: CCCC1=CC(=CC=C1)C(=O)O
Molecular Formula: C10H12O2
Molecular Weight: 164.204

3-Propylbenzoic acid

CAS No.: 857539-83-4

Cat. No.: VC5104093

Molecular Formula: C10H12O2

Molecular Weight: 164.204

* For research use only. Not for human or veterinary use.

3-Propylbenzoic acid - 857539-83-4

Specification

CAS No. 857539-83-4
Molecular Formula C10H12O2
Molecular Weight 164.204
IUPAC Name 3-propylbenzoic acid
Standard InChI InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12)
Standard InChI Key GIFHXKJTAILWRE-UHFFFAOYSA-N
SMILES CCCC1=CC(=CC=C1)C(=O)O

Introduction

Key Findings

3-Propylbenzoic acid (CAS 857539-83-4) is a meta-substituted benzoic acid derivative characterized by a propyl group at the third position of the aromatic ring and a carboxylic acid functional group. With a molecular formula of C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2} and a molecular weight of 164.20 g/mol , this compound occupies a niche in organic chemistry as a structural analog to other alkylbenzoic acids. While direct applications remain understudied, its synthetic pathways, physicochemical properties, and analytical identification methods align with broader trends in aromatic carboxylic acid research.

Chemical Structure and Nomenclature

Molecular Architecture

3-Propylbenzoic acid belongs to the class of alkylbenzoic acids, where a three-carbon propyl chain (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) is attached to the benzene ring at the meta position relative to the carboxylic acid group (COOH-\text{COOH}). The IUPAC name, 3-propylbenzoic acid, reflects this substitution pattern . The SMILES notation CCCC1=CC(=CC=C1)C(=O)O\text{CCCC1=CC(=CC=C1)C(=O)O} provides a linear representation of the structure, while the InChIKey GIFHXKJTAILWRE-UHFFFAOYSA-N\text{GIFHXKJTAILWRE-UHFFFAOYSA-N} serves as a unique identifier for database queries .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}
Molecular Weight164.20 g/mol
Exact Mass164.0837 g/mol
SMILESCCC1=CC(=CC=C1)C(=O)O
InChIKeyGIFHXKJTAILWRE-UHFFFAOYSA-N

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile can be inferred from its functional groups. The carboxylic acid moiety confers moderate polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in nonpolar solvents. The calculated partition coefficient (logP\log P) of 2.5 for the related compound 3-amino-4-propylbenzoic acid implies moderate hydrophobicity, though direct measurements for 3-propylbenzoic acid are lacking.

Synthesis and Manufacturing

Methodological Approaches

While no explicit synthesis protocols for 3-propylbenzoic acid are documented in the reviewed sources, analogous pathways for alkylbenzoic acids provide plausible routes. For example, 4-propylbenzoic acid is synthesized via a three-step process involving:

  • Hydrogenation of a precursor in toluene at 319.84°C under high pressure (22,502.3 Torr) .

  • Esterification using pyridine in dichloromethane under inert conditions .

  • Catalytic coupling with palladium diacetate and 1,1'-bis(diphenylphosphino)ferrocene in dimethyl sulfoxide at 60°C .

Adapting these steps to meta-substituted precursors could yield 3-propylbenzoic acid, though regioselectivity challenges may arise. Alternative methods, such as Friedel-Crafts alkylation followed by oxidation of the propyl side chain, remain speculative without experimental validation.

Table 2: Hypothetical Synthesis Pathway

StepReagents/ConditionsPurpose
1H2\text{H}_2, toluene, 320°CHydrogenation of aromatic precursor
2Pyridine, CH2Cl2\text{CH}_2\text{Cl}_2, 0–20°CEster protection of carboxylic acid
3Pd(OAc)2\text{Pd(OAc)}_2, DPPF, KOAc\text{KOAc}, DMSOCross-coupling for propyl addition

Analytical Characterization

Spectroscopic Techniques

  • Mass Spectrometry: The molecular ion peak at m/zm/z 164.20 corresponds to the molecular weight, with fragmentation patterns likely involving loss of CO2\text{CO}_2 (44 Da) from the carboxylic acid group .

  • Infrared Spectroscopy: Stretching vibrations for COOH-\text{COOH} (2500–3300 cm1^{-1}) and aromatic C–H (3000–3100 cm1^{-1}) are expected, alongside alkyl C–H stretches (2850–2960 cm1^{-1}) from the propyl chain.

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